molecular formula C20H21ClN4O2 B4417571 1-(4-chlorobenzyl)-3-[4-(2-pyridinyl)-1-piperazinyl]-2,5-pyrrolidinedione

1-(4-chlorobenzyl)-3-[4-(2-pyridinyl)-1-piperazinyl]-2,5-pyrrolidinedione

Cat. No. B4417571
M. Wt: 384.9 g/mol
InChI Key: XPYMOUVVEYUHLS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-chlorobenzyl)-3-[4-(2-pyridinyl)-1-piperazinyl]-2,5-pyrrolidinedione is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound, also known as CP-154,526, belongs to a class of drugs called corticotropin-releasing factor receptor antagonists. In

Scientific Research Applications

1-(4-chlorobenzyl)-3-[4-(2-pyridinyl)-1-piperazinyl]-2,5-pyrrolidinedione has been extensively studied for its potential therapeutic applications in various diseases, including anxiety, depression, and addiction. Studies have shown that this compound can block the effects of corticotropin-releasing factor (CRF), a neuropeptide that plays a key role in the stress response. By blocking CRF, this compound can reduce anxiety and depression-like behaviors in animal models.

Mechanism of Action

1-(4-chlorobenzyl)-3-[4-(2-pyridinyl)-1-piperazinyl]-2,5-pyrrolidinedione acts as a selective antagonist of the CRF type 1 receptor (CRF1). CRF1 is widely distributed in the brain and is involved in the regulation of the stress response, as well as various physiological processes, including appetite, sleep, and mood. By blocking CRF1, this compound can reduce the effects of stress and anxiety.
Biochemical and Physiological Effects
Studies have shown that this compound can reduce anxiety-like behaviors in animal models, as well as decrease the release of stress hormones such as corticosterone. This compound has also been shown to reduce the effects of drug withdrawal in animal models, suggesting that it may have potential therapeutic applications in addiction.

Advantages and Limitations for Lab Experiments

One advantage of 1-(4-chlorobenzyl)-3-[4-(2-pyridinyl)-1-piperazinyl]-2,5-pyrrolidinedione is that it is a selective CRF1 antagonist, meaning that it can specifically target this receptor without affecting other receptors in the brain. This makes it a useful tool for studying the role of CRF1 in various physiological and pathological processes. One limitation of this compound is that it has a relatively short half-life, meaning that it may need to be administered frequently in order to maintain its effects.

Future Directions

There are several potential future directions for research on 1-(4-chlorobenzyl)-3-[4-(2-pyridinyl)-1-piperazinyl]-2,5-pyrrolidinedione. One area of interest is the potential therapeutic applications of this compound in various psychiatric and neurological disorders, including anxiety, depression, and addiction. Another area of interest is the role of CRF1 in various physiological processes, including appetite, sleep, and mood. Further research is needed to fully understand the mechanisms of action of this compound and its potential therapeutic applications.

properties

IUPAC Name

1-[(4-chlorophenyl)methyl]-3-(4-pyridin-2-ylpiperazin-1-yl)pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21ClN4O2/c21-16-6-4-15(5-7-16)14-25-19(26)13-17(20(25)27)23-9-11-24(12-10-23)18-3-1-2-8-22-18/h1-8,17H,9-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPYMOUVVEYUHLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2CC(=O)N(C2=O)CC3=CC=C(C=C3)Cl)C4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(4-chlorobenzyl)-3-[4-(2-pyridinyl)-1-piperazinyl]-2,5-pyrrolidinedione
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1-(4-chlorobenzyl)-3-[4-(2-pyridinyl)-1-piperazinyl]-2,5-pyrrolidinedione
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1-(4-chlorobenzyl)-3-[4-(2-pyridinyl)-1-piperazinyl]-2,5-pyrrolidinedione
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1-(4-chlorobenzyl)-3-[4-(2-pyridinyl)-1-piperazinyl]-2,5-pyrrolidinedione
Reactant of Route 5
1-(4-chlorobenzyl)-3-[4-(2-pyridinyl)-1-piperazinyl]-2,5-pyrrolidinedione
Reactant of Route 6
1-(4-chlorobenzyl)-3-[4-(2-pyridinyl)-1-piperazinyl]-2,5-pyrrolidinedione

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